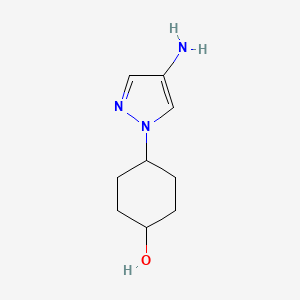

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol

Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound is systematically named trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol , reflecting its core cyclohexanol structure and substituents. The trans descriptor specifies the stereochemical relationship between the hydroxyl group and the pyrazole substituent. Key components include:

- Cyclohexan-1-ol : A six-membered cyclohexane ring with a hydroxyl (-OH) group at position 1.

- 4-(4-amino-1H-pyrazol-1-yl) : A pyrazole ring (five-membered aromatic heterocycle with two adjacent nitrogen atoms) attached at position 4 of the cyclohexane. The pyrazole bears a primary amine (-NH₂) at position 4.

The molecular formula is C₉H₁₅N₃O , with a molecular weight of 181.24 g/mol .

Molecular Geometry and Stereochemical Configuration Analysis

The trans configuration refers to the relative positions of the hydroxyl group and the pyrazole substituent. In the cyclohexanol ring, the hydroxyl group occupies an axial position, while the pyrazole substituent is equatorial , minimizing steric repulsion. This arrangement is critical for stabilizing the chair conformation of the cyclohexane ring.

Key Stereochemical Features:

| Component | Configuration | Spatial Arrangement |

|---|---|---|

| Cyclohexanol hydroxyl | Axial | Perpendicular to the ring plane |

| Pyrazole substituent | Equatorial | Parallel to the ring plane |

| Trans stereochemistry | Anti-periplanar | Opposite faces of the ring |

This trans configuration contrasts with the cis isomer, where both substituents are on the same face of the cyclohexane ring.

Functional Group Composition and Electronic Structure

The compound contains three primary functional groups:

- Cyclohexanol Hydroxyl (-OH) : Participates in hydrogen bonding and influences solubility and reactivity.

- Pyrazole Ring : A conjugated aromatic system with resonance stabilization. The nitrogen atoms at positions 1 and 2 contribute to electron delocalization.

- Primary Amine (-NH₂) : A nucleophilic group capable of forming hydrogen bonds or undergoing substitution reactions.

Electronic Structure:

- Pyrazole Ring : Resonance structures delocalize π-electrons across the ring, with partial double-bond character between N-C and C-N bonds.

- Amino Group : The lone pair on the NH₂ group can participate in hydrogen bonding or act as a nucleophile in reactions.

Comparative Structural Analysis with Related Cyclohexanol-Pyrazole Derivatives

This compound shares structural motifs with other cyclohexanol-pyrazole derivatives but differs in substituent composition and stereochemistry.

| Compound | Substituents on Pyrazole Ring | Stereochemistry | Molecular Weight |

|---|---|---|---|

| This compound | -NH₂ at position 4 | Trans | 181.24 g/mol |

| cis-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol | -NH₂ at position 4 | Cis | 181.24 g/mol |

| trans-4-(4-iodo-3-methoxy-1H-pyrazol-1-yl)cyclohexanol | -I (position 4), -OCH₃ (position 3) | Trans | 322.14 g/mol |

| trans-4-[(4-Chlorobenzyl)amino]cyclohexanol | -CH₂-C₆H₄-Cl (benzyl chloride) | Trans | 239.74 g/mol |

Key Differences:

- Substituent Effects : The iodine and methoxy groups in the iodo-methoxy derivative enhance lipophilicity, while the benzyl chloride group increases molecular weight.

- Stereochemical Impact : The trans configuration in the target compound minimizes steric strain compared to cis isomers, which may adopt less stable boat conformations.

Properties

IUPAC Name |

4-(4-aminopyrazol-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8-9,13H,1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVCKDZPLPWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2C=C(C=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with a cyclohexanone derivative under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to a carbonyl group.

Reduction: Reduction reactions may involve the conversion of the amino group to other functional groups.

Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with cyclohexanone derivatives under specific conditions. The process often requires suitable catalysts and solvents to optimize yield and purity.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It plays a crucial role as an intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

The compound has been studied for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Research indicates that it may be instrumental in developing new drugs targeting specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties .

Medicine

In medical research, this compound is explored for its therapeutic potential against various diseases. Its biological activity primarily involves interactions with enzymes and receptors, which can lead to significant effects on cellular processes. Preliminary studies suggest its efficacy in treating conditions such as inflammation and cancer, highlighting its importance in drug development .

The biological activity of this compound is attributed to its structural features, which enable it to interact with multiple molecular targets. This interaction can modulate the activity of enzymes or receptors, leading to various therapeutic effects.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Pyrazole derivatives have shown varying antibacterial and antifungal activities, suggesting that this compound may possess similar capabilities .

Case Study 1: Drug Development

A study published in ACS Omega demonstrated the synthesis of various pyrazole derivatives from this compound. These derivatives were evaluated for their biological activities, revealing promising results in terms of anti-inflammatory effects .

Case Study 2: Antimicrobial Research

Research conducted on the antimicrobial activity of pyrazole derivatives indicated that compounds similar to this compound exhibited significant antibacterial properties against various pathogens, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares a cyclohexanol backbone with several analogues, but differences in substituents significantly influence physicochemical and biological properties. Key comparisons include:

Key Observations :

- Synthetic Complexity : The target compound’s synthesis (27% yield, ) is less efficient than chromene-pyrazole derivatives (up to 75% yield, ), likely due to steric hindrance during coupling .

Spectroscopic and Analytical Data

Comparative NMR and MS data highlight distinct features:

- ¹H NMR Shifts: The trans-cyclohexanol proton resonates at δ 1.11–1.32 ppm (), consistent with other trans-configured analogues (e.g., δ 1.25–1.45 ppm in ).

- Mass Spectrometry: HRMS data for related cyclohexanol derivatives () show [M+H]⁺ peaks within ±0.002 Da of theoretical values, suggesting high purity achievable for the target compound with optimized protocols.

Biological Activity

trans-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C9H15N3O

- Molecular Weight : 181.24 g/mol

- CAS Number : 1426921-58-5

The compound features a cyclohexanol moiety substituted with a 4-amino-1H-pyrazole group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been identified as a potential enzyme inhibitor and receptor modulator , which can influence several biological pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory therapies.

- Receptor Modulation : It may act on specific receptors, modulating their activity and affecting downstream signaling pathways.

Anti-inflammatory Properties

Research indicates that this compound has promising anti-inflammatory effects. A study demonstrated that derivatives of similar pyrazole compounds showed significant inhibition of interleukin signaling pathways, which are crucial in inflammatory responses .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. This has been attributed to the structural features that allow interaction with cancer-related targets .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that pyrazole derivatives exhibit varying degrees of antibacterial and antifungal properties, suggesting that this compound may possess similar capabilities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| cis-4-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol | cis structure | Less potent anti-inflammatory effects compared to trans isomer |

| 4-amino-1H-pyrazole | pyrazole structure | Exhibits some anti-cancer properties but lacks cyclohexanol moiety |

| 4-amino-1-methylpyrazole | methylpyrazole structure | Similar enzyme inhibition but different selectivity profile |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : A study conducted on human peripheral blood mononuclear cells (PBMCs) indicated that the compound significantly reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

- In Vivo Studies : Animal models treated with the compound showed a marked decrease in inflammation markers, supporting its therapeutic potential in inflammatory diseases .

- Pharmacokinetic Properties : Research into the pharmacokinetics revealed favorable absorption and distribution characteristics, which are critical for developing effective therapeutic agents .

Q & A

Q. What strategies reconcile conflicting spectroscopic data (e.g., NMR shifts) in structurally related compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.